molecular formula C7H7FN2O2 B12093914 4-Fluoro-2-methyl-3-nitroaniline

4-Fluoro-2-methyl-3-nitroaniline

Cat. No.: B12093914
M. Wt: 170.14 g/mol
InChI Key: GJHODSBFZHTEKK-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-3-nitroaniline is an organic compound with the molecular formula C7H7FN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methyl-3-nitroaniline typically involves a multi-step process starting from readily available precursors. One common method involves the nitration of 4-fluoro-2-methylaniline to introduce the nitro group. The reaction conditions for this nitration step usually include the use of concentrated nitric acid and sulfuric acid as the nitrating agents, with the reaction being carried out at a controlled temperature to ensure the selective formation of the desired nitro compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to obtain high-purity product. The use of catalysts and automated systems helps in maintaining consistent reaction conditions and minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methyl-3-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 4-Fluoro-2-methyl-3-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 4-Fluoro-2-carboxy-3-nitroaniline.

Scientific Research Applications

4-Fluoro-2-methyl-3-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methyl-3-nitroaniline in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom and methyl group can influence the compound’s binding affinity and specificity towards its targets, modulating its overall activity .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-nitroaniline: Similar structure but lacks the methyl group.

    2-Methyl-3-nitroaniline: Similar structure but lacks the fluorine atom.

    4-Fluoro-3-nitroaniline: Similar structure but the nitro group is in a different position.

Uniqueness

4-Fluoro-2-methyl-3-nitroaniline is unique due to the combination of its substituents. The presence of both a fluorine atom and a methyl group on the benzene ring, along with the nitro group, imparts distinct chemical and physical properties. This combination can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

4-fluoro-2-methyl-3-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-4-6(9)3-2-5(8)7(4)10(11)12/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHODSBFZHTEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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